3-((4-bromophenyl)sulfonyl)-N-(furan-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
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Overview
Description
Molecular Structure Analysis
The molecule’s structure would be characterized by the presence of aromatic rings (thieno and furan rings), a triazolo ring, and a pyrimidine ring. These rings likely contribute to the compound’s stability and may influence its reactivity. The bromophenyl group is a good leaving group, which might make the compound reactive in certain conditions .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various functional groups and aromatic rings. For example, the bromophenyl group could be replaced in a nucleophilic aromatic substitution reaction .Scientific Research Applications
Synthesis and Biological Study
A study by Ivachtchenko et al. (2010) explored the synthesis of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, demonstrating their potential as potent and selective serotonin 5-HT6 receptor antagonists. This research underscores the compound's relevance in targeting specific receptor pathways, which could have implications for treating conditions influenced by serotonin levels (Ivachtchenko et al., 2010).
Novel Ring System Synthesis
Hassan (2000) described the synthesis of Furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines and Furo[2,3
: 5,6]-pyrimido[3,4-b][2,3-e]indolo[1,2,4]triazine as a new ring system. This work contributes to the expansion of available heterocyclic compounds, potentially enriching the library of molecules for pharmaceutical applications (Hassan, 2000).
Herbicidal Activity Models
Ren et al. (2000) developed biophore models for various sulfonamide derivatives, including triazolopyrimidinesulfonamide, assessing their herbicidal activities. This indicates a broader application of related compounds in agricultural sciences, particularly in the development of new herbicides (Ren et al., 2000).
Antimicrobial and Antitumor Applications
Further research into thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives by Hafez et al. (2017) highlighted their potential as potent antitumor and antibacterial agents. This suggests that derivatives of the compound may have applications in the development of new antimicrobial and anticancer therapies (Hafez et al., 2017).
Future Directions
properties
IUPAC Name |
10-(4-bromophenyl)sulfonyl-N-(furan-2-ylmethyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN5O3S2/c19-11-3-5-13(6-4-11)29(25,26)18-17-21-16(20-10-12-2-1-8-27-12)15-14(7-9-28-15)24(17)23-22-18/h1-9H,10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOILUCMIRMPQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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